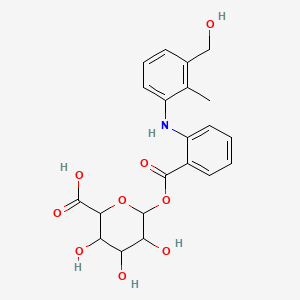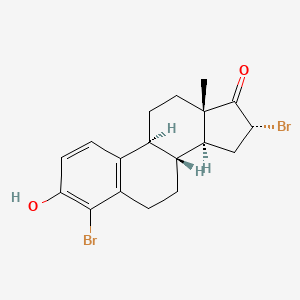
4,16a-Dibromoestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,16a-Dibromoestrone is a synthetic estrogenic compound derived from estrone, a natural estrogen hormone found in humans and animals. It has been extensively studied for its potential therapeutic and toxic effects. The molecular formula of this compound is C18H20Br2O2, and its molecular weight is 428.16 .
Méthodes De Préparation
The preparation of 4,16a-Dibromoestrone typically involves the bromination of estrone acetate. The process begins with the bromination of estrone acetate in chloroform with bromine in the presence of a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . This reaction leads to a mixture of acetates of 16α-bromo-16β-bromo-, and 16,16-dibromoestrone in a ratio of 63:28:9 . The products are then chromatographed on silica gel to isolate this compound .
Analyse Des Réactions Chimiques
4,16a-Dibromoestrone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the corresponding acids and alcohols.
Common reagents used in these reactions include bromine, hydrogen bromide, and various bases such as potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,16a-Dibromoestrone has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has been studied for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: this compound is used in the production of various estrogenic compounds and as an intermediate in the synthesis of other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,16a-Dibromoestrone involves its interaction with estrogen receptors in the cells of responsive tissues, such as female organs, breasts, hypothalamus, and pituitary . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements of genes . This interaction regulates the expression of specific genes, leading to the compound’s estrogenic effects.
Comparaison Avec Des Composés Similaires
4,16a-Dibromoestrone is similar to other brominated derivatives of estrone, such as 16α-bromo-16β-bromo-estrone and 16,16-dibromoestrone . this compound is unique due to its specific bromination pattern, which imparts distinct biological and chemical properties. Other similar compounds include:
- 16α-Bromo-estrone
- 16β-Bromo-estrone
- 16,16-Dibromoestrone
These compounds share similar structural features but differ in their bromination patterns and resulting biological activities .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNGSHUZXVAOU-BUSPIDHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
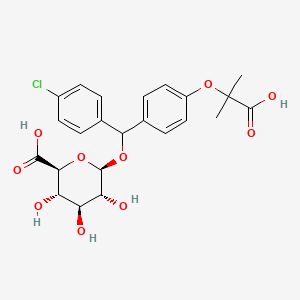

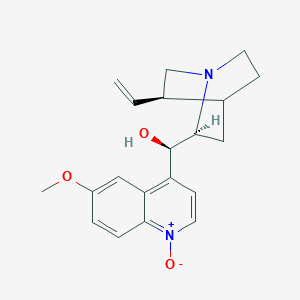
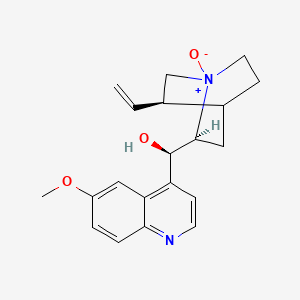
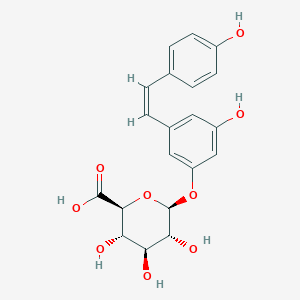
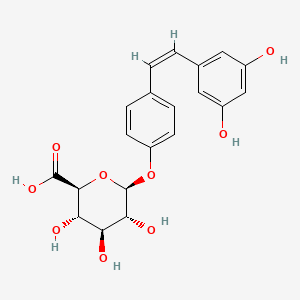
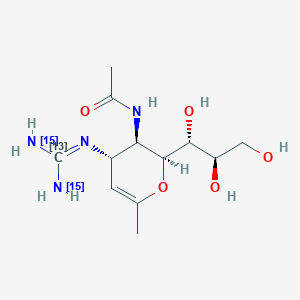
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
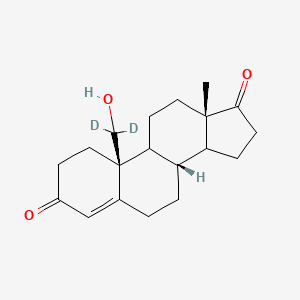
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
